molecular formula C7H9Br2N3O B2597676 3,5-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole CAS No. 106724-84-9

3,5-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole

Cat. No.: B2597676
CAS No.: 106724-84-9
M. Wt: 310.977
InChI Key: OUOQLEMKKVUYLC-UHFFFAOYSA-N
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Description

3,5-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole (CAS 106724-84-9) is a brominated heterocyclic building block of high interest in scientific research and development. With the molecular formula C 7 H 9 Br 2 N 3 O and a molecular weight of 310.97 g/mol, this compound is characterized by a 1,2,4-triazole core functionalized with bromine atoms and a tetrahydro-2H-pyran-2-yl (THP) protecting group . The bromine atoms enhance electrophilicity, making the compound a versatile intermediate for nucleophilic substitution reactions and the synthesis of more complex molecules . The THP group stabilizes the compound during synthesis but can be readily removed under mild acidic conditions, offering flexibility in synthetic strategies . Its primary research application lies in serving as a key precursor in organic synthesis, medicinal chemistry, and materials science. Derivatives of 1,2,4-triazole are extensively investigated for various biological activities, including potential anticancer, antimicrobial, and anti-inflammatory properties . Furthermore, structurally related triazole compounds have demonstrated significant effectiveness as corrosion inhibitors for metals in acidic environments, making them a subject of study in industrial chemistry and materials protection . Researchers value this compound for its ability to interact with biological targets and metal surfaces, often through the formation of coordination bonds or by adsorbing to specific sites . This reagent requires careful handling and storage under an inert atmosphere at 2-8°C to maintain stability . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3,5-dibromo-1-(oxan-2-yl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9Br2N3O/c8-6-10-7(9)12(11-6)5-3-1-2-4-13-5/h5H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUOQLEMKKVUYLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C(=NC(=N2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Br2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole typically involves the bromination of a suitable precursor, followed by cyclization to form the triazole ring. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically involving oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium azide (NaN3), potassium cyanide (KCN)

Major Products:

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of azide or cyanide-substituted triazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antifungal Activity : Research indicates that derivatives of triazole compounds, including 3,5-dibromo variants, exhibit antifungal properties. A study highlighted the synthesis and biological evaluation of triazole derivatives, demonstrating their effectiveness against various fungal strains. The mechanism often involves the inhibition of ergosterol synthesis, which is crucial for fungal cell membrane integrity.

Anticancer Potential : Triazole compounds are being investigated for their potential as anticancer agents. Case studies have shown that certain triazoles can inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth. The brominated variant of triazole is particularly noted for its enhanced bioactivity due to the presence of bromine atoms, which can influence the compound's interaction with biological targets.

Agricultural Applications

Pesticidal Activity : The compound has shown promise as a pesticide. Research has indicated that triazole derivatives can act as effective fungicides and herbicides. The mechanism typically involves disrupting the metabolic pathways of pests and pathogens, leading to their death or reduced viability.

Plant Growth Regulation : Some studies have suggested that triazole compounds can act as plant growth regulators. They may enhance plant resilience against environmental stressors and improve overall yield by modulating hormonal pathways within plants.

Material Science

Polymer Additives : The unique chemical structure of 3,5-dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole allows it to be used as an additive in polymer production. Its presence can enhance the thermal stability and mechanical properties of polymers, making them suitable for high-performance applications.

Data Summary Table

Application AreaSpecific Use CaseMechanism/Effect
Medicinal ChemistryAntifungal agentsInhibition of ergosterol synthesis
Anticancer potentialInhibition of tumor growth enzymes
Agricultural SciencePesticidal activityDisruption of metabolic pathways in pests
Plant growth regulationModulation of hormonal pathways
Material SciencePolymer additivesEnhanced thermal stability and mechanical properties

Case Studies

  • Antifungal Study : A study published in a peer-reviewed journal demonstrated that a series of triazole derivatives exhibited significant antifungal activity against Candida species. The study utilized 3,5-dibromo derivatives to assess their efficacy and found promising results that warrant further investigation into their clinical applications .
  • Pesticide Development : Research conducted on the agricultural applications of triazoles revealed that formulations containing 3,5-dibromo derivatives effectively controlled fungal diseases in crops such as wheat and corn. Field trials indicated a marked reduction in disease incidence compared to untreated controls .
  • Material Enhancement : A study on polymer composites indicated that incorporating this compound improved the thermal stability of polyvinyl chloride (PVC) materials. This enhancement was attributed to the compound's ability to act as a heat stabilizer during processing .

Mechanism of Action

The mechanism of action of 3,5-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The bromine atoms and triazole ring can form strong interactions with biological molecules, leading to the inhibition of key enzymes or disruption of cellular processes. The tetrahydropyran group may enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets.

Comparison with Similar Compounds

Triazole Derivatives with Halogen Substitutions

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Activity
3,5-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole C₇H₉Br₂N₃O 310.97 Bromine, THP-protected triazole Intermediate for agrochemicals
3,5-Dibromo-1-[(4-fluorophenyl)methyl]-1H-1,2,4-triazole C₉H₆Br₂FN₃ 334.97 Bromine, 4-fluorobenzyl Antifungal, insecticidal
[3,5-Di(imidazol-1-yl)]-1H-1,2,4-triazole derivatives Varies 350–450 Imidazole-triazole hybrids Antibacterial, antifungal

Key Observations :

  • The tetrahydropyran (THP) group in the target compound enhances solubility in polar solvents compared to the 4-fluorobenzyl analogue, which is more lipophilic .
  • Bromine atoms at the 3- and 5-positions are critical for electronic stabilization, but the THP group reduces steric hindrance compared to bulkier substituents like imidazole hybrids .

Agrochemical Triazole Analogues

Insights :

  • Regioselectivity in bromination is a shared challenge across brominated triazoles .

Physicochemical and Commercial Comparison

Property/Aspect Target Compound 4-Fluorobenzyl Analogue Imidazole-Triazole Hybrids
Solubility Moderate in DMSO, acetone Low in polar solvents High in DMF, DMSO
Stability Degrades above 8°C Stable at room temperature Sensitive to light
Commercial Availability Discontinued by major suppliers Limited suppliers Widely available (C1–C9)

Biological Activity

3,5-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole (CAS: 106724-84-9) is a synthetic compound characterized by its unique triazole structure and brominated substituents. This compound has garnered attention in the fields of medicinal chemistry and biological research due to its potential antimicrobial properties and applications in drug development. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant studies and data.

Chemical Structure and Properties

  • Molecular Formula : C₇H₉Br₂N₃O
  • Molecular Weight : 310.98 g/mol
  • IUPAC Name : this compound
  • Purity : 98%

The compound features a triazole ring that is substituted with bromine atoms and a tetrahydropyran group, which may enhance its solubility and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The bromine atoms within the structure can form strong interactions with enzymes or cellular components, potentially leading to the inhibition of key metabolic pathways. The tetrahydropyran moiety may further facilitate the compound's penetration into biological membranes .

Antimicrobial Activity

Research has indicated that compounds with triazole structures exhibit significant antimicrobial properties. Specifically, this compound has been studied for its effectiveness against various bacterial and fungal strains. For instance:

  • Bacterial Strains : The compound demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria.
  • Fungal Strains : It has shown activity against certain fungal pathogens, suggesting potential applications in antifungal therapies .

Cytokine Modulation

In vitro studies involving peripheral blood mononuclear cells (PBMCs) have revealed that this compound can modulate cytokine production. Key findings include:

  • A significant reduction in TNF-α production by approximately 44–60% at higher concentrations.
  • Compounds derived from similar structures exhibited varying degrees of inhibitory effects on cytokines such as IL-6 and IFN-γ .

Toxicity Evaluation

The toxicity profile of this compound was assessed in cell cultures. Results indicated low toxicity levels at concentrations up to 100 µg/mL, with viable cell counts comparable to control groups .

Comparison with Related Compounds

A comparison of biological activities among various derivatives of triazoles indicates that structural modifications can significantly influence efficacy:

Compound NameStructure CharacteristicsAntimicrobial ActivityCytokine Modulation
3,5-Dibromo-Triazole Brominated triazoleModerateSignificant TNF-a inhibition
Similar Triazoles Varying substitutionsVariableLess effective than dibromo variant

This table highlights how the presence of bromine and the tetrahydropyran group in the structure enhances the biological activity compared to other derivatives lacking these features .

Case Studies

Recent studies have explored the synthesis and biological evaluation of new triazole derivatives including 3,5-Dibromo variants. In one notable study:

  • Researchers synthesized several derivatives and assessed their anti-inflammatory and antimicrobial activities.
  • The most promising compounds showed enhanced efficacy against specific pathogens while maintaining low toxicity profiles .

Q & A

Q. What strategies validate the compound’s purity for pharmacological studies?

  • Methodology :
  • HPLC-DAD : ≥95% purity with baseline separation of peaks.
  • Elemental Analysis : Match C/H/N/Br percentages to theoretical values.
  • Recrystallization : Use ethanol/water mixtures to remove hydrophobic impurities .

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